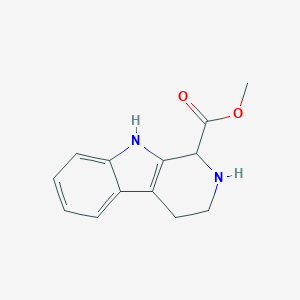

2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester

Description

BenchChem offers high-quality 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-5,12,14-15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXORRASOUNGLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438947 | |

| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127661-45-4 | |

| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester (CAS No. 127661-45-4) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antimalarial and antiproliferative effects, supported by recent studies and data.

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Synonyms : Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 2,3,4,9-tetrahydro-1H-beta-carboline derivatives. A significant finding was reported in a study that evaluated various compounds for their activity against Plasmodium falciparum. The study identified structure-activity relationships (SARs) indicating that specific modifications to the beta-carboline structure enhance antimalarial efficacy.

- Key Findings :

Antiproliferative Activity

The antiproliferative effects of 2,3,4,9-tetrahydro-1H-beta-carboline derivatives have also been explored extensively. A notable study synthesized a series of these compounds and assessed their activity against breast cancer cell lines (MCF-7 and MDA-MB-231).

- Results :

Structure-Activity Relationships (SAR)

The SAR analysis is crucial for understanding how structural modifications affect biological activity. The following table summarizes key findings from recent research:

| Compound | Modification | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 8f | N-benzyl | 25.01 | MCF-7 |

| 9c | THβC–oxindole | 24.1 | TNBC |

| 4h | R-methyl | 2.0 nM | P. falciparum |

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized various beta-carboline derivatives and tested their antimalarial properties. The compound with the R-methyl group showed preferential binding to the active conformer necessary for inhibiting the malaria parasite effectively.

Case Study 2: Anticancer Potential

A separate investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. The study concluded that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Scientific Research Applications

Biological Activities

Neuroprotective Effects

Research has indicated that beta-carbolines possess neuroprotective properties. In particular, 2,3,4,9-tetrahydro-1H-beta-carboline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. A study demonstrated that these compounds could enhance neuronal survival in models of neurodegeneration .

Antidepressant Properties

Beta-carbolines have been linked to antidepressant effects through modulation of neurotransmitter systems. The methyl ester form has shown promise in preclinical studies for its ability to increase serotonin and dopamine levels in the brain .

Anticancer Activity

There is growing interest in the anticancer potential of beta-carbolines. Preliminary studies suggest that 2,3,4,9-tetrahydro-1H-beta-carboline derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Data Table: Summary of Biological Studies

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study published in Neuroscience Letters investigated the neuroprotective effects of 2,3,4,9-tetrahydro-1H-beta-carboline methyl ester in an Alzheimer's disease model. The results indicated a significant reduction in neuroinflammation and improved cognitive function among treated subjects compared to controls .

Case Study 2: Antidepressant-like Effects in Animal Models

In a controlled trial published in Psychopharmacology, researchers evaluated the antidepressant-like effects of this compound using forced swim tests and tail suspension tests in rodents. The findings suggested that administration led to decreased immobility time, indicating potential antidepressant activity .

Q & A

What are the optimized synthetic routes for preparing 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester and its derivatives?

Basic Research Question

The compound is synthesized via Pictet-Spengler condensation, typically involving tryptophan derivatives and aldehydes. For example, methyl 1-(4-chlorophenyl)-β-carboline-3-carboxylate derivatives are prepared by reacting methyl tryptophan esters (e.g., 10.76 g, 49.3 mmol) with substituted aldehydes (e.g., 4-chlorobenzaldehyde, 7.62 g, 54.23 mmol) in dichloromethane under nitrogen, catalyzed by trifluoroacetic acid (TFA) at 0°C for 4 days. Post-reaction neutralization with ammonia and chromatographic separation (silica gel, CH₂Cl₂/MeOH gradients) yield isomers . Key steps include:

- Reagent Ratios : Excess aldehyde (1.1 eq) to drive completion.

- Purification : Sequential elution isolates cis (CH₂Cl₂) and trans (CH₂Cl₂/MeOH 99.5:0.5) isomers .

- Yield Optimization : Crystallization from diethyl ether improves purity (e.g., 92% yield for methyl (1R,3S)-chloroacetyl derivative) .

How are structural isomers of β-carboline derivatives distinguished and characterized?

Basic Research Question

Isomeric separation relies on polarity differences. For example, cis and trans isomers of methyl-1-(4-chlorophenyl)-β-carboline derivatives exhibit distinct retention factors (Rf = 0.67 for cis in CH₂Cl₂/MeOH 98:2) and NMR profiles. Key techniques:

- NMR : Cis isomers show downfield NH signals (δ 10.86 ppm) and specific coupling patterns (e.g., doublets at δ 5.16–5.20 ppm for CHCOOCH₃) .

- Chromatography : Silica gel columns with gradient elution (CH₂Cl₂ to CH₂Cl₂/MeOH) resolve isomers .

- X-ray Crystallography : Validates stereochemistry in crystalline derivatives .

What methodologies are employed to analyze structure–activity relationships (SAR) in β-carboline derivatives?

Advanced Research Question

SAR studies focus on functional group substitutions. For example:

- Chloroacetyl Modification : Adding chloroacetyl groups (via chloroacetyl chloride, 13.69 mmol) to the β-carboline core enhances bioactivity. Derivatives are tested for receptor binding (e.g., GABAA inhibition) using radioligand assays .

- Substitution Patterns : Electron-withdrawing groups (e.g., 4-Cl on phenyl rings) increase metabolic stability, as shown by elemental analysis (C, H, N deviations < ±0.4%) and MS fragmentation patterns (e.g., m/z 421 for chloroacetyl derivatives) .

How do stereochemical variations impact the biological activity of β-carboline derivatives?

Advanced Research Question

Stereochemistry critically affects receptor interactions. For instance:

- Cis vs. Trans Isomers : Cis isomers of methyl-1-(4-chlorophenyl)-β-carboline-3-carboxylate exhibit higher GABAA receptor affinity (IC₅₀ < 1 μM) compared to trans isomers (IC₅₀ > 10 μM) due to better spatial alignment with the receptor’s binding pocket .

- Chiral Centers : (1R,3S) configurations show enhanced selectivity, validated by enantiomeric resolution via chiral HPLC .

What analytical techniques are essential for validating β-carboline derivative purity and identity?

Basic Research Question

Multi-technique approaches ensure accuracy:

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (e.g., m/z 421.08 for [M+H]<sup>+</sup>) confirms molecular weight .

How can contradictory bioactivity data for β-carboline derivatives be resolved?

Advanced Research Question

Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for GABAA receptor studies) and control ligands (e.g., diazepam for competitive binding) .

- Purity Verification : HPLC with UV/Vis detection (λ = 254 nm) ensures >98% purity .

- Metabolite Screening : LC-MS identifies degradation products (e.g., hydrolyzed esters) that may interfere with activity .

What are the emerging pharmacological targets for β-carboline derivatives?

Advanced Research Question

Beyond GABAA modulation, recent studies highlight:

- Neuroprotective Effects : Antioxidant activity via radical scavenging (IC₅₀ ~20 μM in DPPH assays) .

- Anticancer Potential : Apoptosis induction in leukemia cells (e.g., K562, EC₅₀ = 5 μM) through caspase-3 activation .

How are computational methods integrated into β-carboline research?

Advanced Research Question

In silico tools guide experimental design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.